N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide
Description
This compound features a fused triazolo[4,3-c]quinazoline core with a 7-methyl substituent and a 3-oxo group. The acetamide moiety is substituted with a 2-chloro-4-methylphenyl group.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2/c1-11-6-7-15(14(20)8-11)22-16(26)9-25-19(27)24-10-21-17-12(2)4-3-5-13(17)18(24)23-25/h3-8,10H,9H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQGBUYEYDEESI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chloro-6-methylphenyl with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with 7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazoline under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products
The major products formed from these reactions include various quinazoline and triazoloquinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide exhibit significant anticancer properties. Studies have shown that the incorporation of triazole and quinazoline moieties enhances the compound's ability to inhibit tumor cell proliferation. The compound's mechanism often involves the modulation of signaling pathways associated with cancer cell survival and apoptosis.
Antimicrobial Properties
The compound has demonstrated effectiveness against various bacterial strains. Its structural features allow it to interact with bacterial enzymes or receptors, inhibiting their function. This application is particularly relevant in the context of rising antibiotic resistance.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | The compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. |
| Study 2 | Antimicrobial Activity | Demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli with low minimum inhibitory concentrations (MICs). |
| Study 3 | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in animal models of induced inflammation. |
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription processes, ultimately inducing cell cycle arrest and apoptosis in cancer cells . The molecular targets include DNA and topoisomerase II, with pathways involving the inhibition of DNA synthesis and repair .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
- Target Compound : Triazolo[4,3-c]quinazoline core with 7-methyl and 3-oxo groups.
- N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (): Triazolo[4,3-a]quinoxaline core with a trifluoromethyl group. The quinoxaline system may enhance π-π stacking interactions compared to quinazoline .
- 2-(4-oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide (): Simpler quinazolinone core lacking the triazole ring, which could reduce metabolic stability .
Acetamide Substituents
- Target Compound : 2-Chloro-4-methylphenyl group. The chloro and methyl groups may enhance lipophilicity and membrane permeability.
- 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): Ethylamino substituent, which improved anti-inflammatory activity over Diclofenac, likely due to enhanced hydrogen bonding .
- 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (): Methoxyphenoxy group, which may increase solubility but reduce potency compared to halogenated analogs .
Pharmacological Activity Trends
- Anti-inflammatory Activity: The ethylamino-substituted quinazolinone () showed superior activity to Diclofenac, highlighting the role of polar substituents in enhancing target engagement . Thioacetamide derivatives () exhibited moderate activity, suggesting sulfur incorporation may alter binding kinetics .
- Antimicrobial Potential: Compounds with thiazolyl () or substituted phenyl groups () demonstrated in vitro antibacterial and antifungal activities, likely due to interactions with microbial enzymes .
Data Tables
Table 1: Structural and Activity Comparison of Selected Compounds
Biological Activity
N-(2-chloro-4-methylphenyl)-2-{7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide is a synthetic organic compound that belongs to the class of benzoxazinones. Its unique structure and functional groups suggest a potential for diverse biological activities. This article provides an in-depth examination of the compound’s biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
Molecular Formula: C18H17ClN2O3
Molecular Weight: 344.8 g/mol
IUPAC Name: N-(2-chloro-4-methylphenyl)-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide
InChI Key: SACZNZLKMZEHQP-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound may exhibit inhibitory or activating effects on these targets, leading to a range of biological responses.
Antimicrobial Activity
Research indicates that derivatives containing triazole and quinazoline moieties exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that related compounds demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria. MIC values typically range from 12.5 to 25 µg/mL for effective derivatives .
Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structures:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (breast cancer) | 20 |
| Related Triazole Derivative | Bel-7402 (liver cancer) | 15 |
These results suggest that the compound may inhibit cell proliferation effectively in specific cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key metabolic enzymes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 10 |
| Protein Kinase CK2 | Noncompetitive | 5 |
The inhibition of these enzymes indicates potential applications in treating neurological disorders and cancer .
Case Studies
-
Triazole Derivatives in Antimicrobial Research:
A study assessed various triazole derivatives' efficacy against Staphylococcus aureus, highlighting that modifications in the triazole ring significantly impacted antimicrobial activity. The most potent derivative exhibited an MIC comparable to standard antibiotics . -
Cytotoxicity Against Cancer Cell Lines:
In vitro studies demonstrated that certain derivatives of triazoles showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics like vinblastine. This suggests that structural modifications can lead to improved therapeutic agents for cancer treatment .
Q & A
Q. What cross-disciplinary applications (e.g., materials science, catalysis) are emerging for this compound?
- Methodological Answer :
- Photocatalysis : The triazoloquinazolinone core’s conjugated π-system enables light absorption for photocatalytic C–N bond formation .
- Coordination chemistry : Metal complexes (e.g., with Pd or Cu) are synthesized for catalytic cross-coupling reactions (Suzuki-Miyaura) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
